molecular formula C7H11N3O2 B13488004 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione

Cat. No.: B13488004
M. Wt: 169.18 g/mol
InChI Key: JFKPCHOCFGJEHG-UHFFFAOYSA-N
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Description

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione is a complex organic compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . This compound is known for its unique structure, which includes a piperazine ring fused with an imidazolidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione
  • 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Uniqueness

This compound is unique due to its fused ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione

InChI

InChI=1S/C7H11N3O2/c1-9-6(11)5-4-8-2-3-10(5)7(9)12/h5,8H,2-4H2,1H3

InChI Key

JFKPCHOCFGJEHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CNCCN2C1=O

Origin of Product

United States

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